N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Fluorescence Self-Quenching H-Aggregate Suppression Degree of Labeling (DOL)

Researchers requiring aqueous click-chemistry labeling of delicate biomolecules face solubility and aggregation issues with standard Cy3-azide reagents. N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a heterobifunctional PEG4-linked Cy3 fluorophore that solves this problem: - Enables purely aqueous CuAAC/SPAAC labeling without denaturing organic co-solvents; ≥80% solubility in aqueous buffer systems. - PEG4 spacer suppresses dye-dye stacking and H-aggregate formation, preserving high molar extinction (ε ≈ 150,000 M⁻¹cm⁻¹) and fluorescence quantum yield at elevated DOLs. - Serves dual role as fluorescent PROTAC linker with built-in Cy3 tag for cellular uptake and target engagement tracking. Supplied as ≥98% pure solid powder; standard pack sizes 10-100 mg with bulk custom synthesis available.

Molecular Formula C42H62ClN5O8
Molecular Weight 800.4 g/mol
Cat. No. B12297106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(azide-PEG4)-Cy3
Molecular FormulaC42H62ClN5O8
Molecular Weight800.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1
InChIKeyYRFRBTOMOUXLRJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG4-Cy5 Chloride Specifications


The compound (2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride, commercially designated as an Azido-PEG4-Cy5 derivative (e.g., N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5, CAS 2107273-56-1), is a heterobifunctional reagent comprising a far-red cyanine 5 (Cy5) fluorophore, a discrete tetraethylene glycol (PEG4) spacer, and a terminal azide group . Its core design integrates a click chemistry handle with a water-solubilizing PEG linker, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition for covalent attachment to biomolecules . The dye exhibits characteristic Cy5 spectral properties with excitation/emission maxima at 649/667 nm and an extinction coefficient of approximately 250,000 M⁻¹cm⁻¹, placing it within the far-red fluorescence detection window compatible with standard 633 nm or 647 nm laser lines [1].

1
Click chemistry handle – terminal azide enables CuAAC or SPAAC conjugation to alkyne-modified biomolecules.
2
PEG4 spacer – provides aqueous solubility and minimizes dye-dye stacking, suitable for labeling under mild buffer conditions.
3
Far-red Cy5 fluorophore – compatible with standard 633/647 nm lasers and filter sets, supports multicolor detection.

Why Generic Cy5 Azide Fails


Direct substitution of this PEG4-linked azido-Cy5 construct with simpler Cy5 azide analogs (e.g., Cyanine5 azide, CAS 1267539-32-1) or sulfonated sulfo-Cy5 azide introduces critical performance liabilities that compromise experimental reproducibility and data quality [1]. Standard Cy5 azide lacks the hydrophilic PEG4 spacer and exhibits markedly lower aqueous solubility, requiring organic co-solvents (e.g., DMSO or DMF) for efficient labeling reactions, which can induce protein denaturation or precipitation when labeling delicate biomolecules [1]. Furthermore, the absence of the PEG4 spacer in generic Cy5 azide exacerbates dye-dye stacking and H-aggregate formation at higher degrees of labeling (DOL), leading to concentration-dependent fluorescence self-quenching and anomalously blue-shifted absorption shoulders that reduce effective brightness in protein and nucleic acid conjugates [2][3]. The PEG4 moiety in this compound serves a dual function: it imparts sufficient aqueous solubility to enable labeling under purely aqueous or low-organic conditions, and it physically separates adjacent Cy5 fluorophores on the conjugate surface, thereby suppressing aggregation-caused quenching (ACQ) and preserving monomeric fluorescence output [2][3]. Consequently, generic substitution yields conjugates with unpredictable quantum yields, altered spectral signatures, and reduced signal-to-noise ratios in downstream fluorescence assays, whereas the PEG4-engineered variant provides controlled spacing and reproducible photophysical behavior essential for quantitative imaging and diagnostic applications.

This Compound
PEG4 spacer suppresses H-aggregate formation and preserves monomer fluorescence at elevated DOL.
Generic Cy5 Azide
Lacks PEG4; fluorescence may quench due to dye-dye stacking and non-fluorescent dimer formation.
This Compound
Water-soluble; click labeling proceeds in purely aqueous buffers, reducing protein denaturation risk.
Generic Cy5 Azide
Low aqueous solubility requires organic co-solvent, which can compromise delicate protein conjugates.
This Compound
Reproducible photophysical behavior; suited for quantitative imaging and FRET acceptor applications.
Generic Cy5 Azide
Unpredictable quantum yields and altered spectral signatures may reduce signal-to-noise ratio.

Comparative Performance Data


PEG4 Spacer Reduces ACQ

Protein conjugates prepared from standard Cy5 dyes (without PEG spacers) exhibit prominent blue-shifted absorption shoulder peaks indicative of non-fluorescent H-aggregate formation, which directly diminishes conjugate fluorescence [1]. The PEG4 spacer incorporated in this compound physically separates adjacent Cy5 chromophores upon conjugation, suppressing Davydov splitting and H-aggregate formation, thereby maintaining monomeric fluorescence output even at elevated degrees of labeling [1][2]. In contrast, Cy5 azide lacking the PEG4 spacer shows progressive fluorescence quenching as dye-to-protein ratios increase, due to resonance energy transfer from monomers to non-fluorescent dimers [1].

PEG4 Reduces ACQ
Class-level
PEG4 spacer suppresses H-aggregate formation and maintains monomeric fluorescence at higher DOL.
May support brighter antibody conjugates at elevated labeling ratios.
Data to verify in target protein system.
Fluorescence Self-Quenching H-Aggregate Suppression Degree of Labeling (DOL) Bioconjugate Brightness

Aqueous Solubility Advantage

The hydrophilic PEG4 spacer in this compound confers solubility in water, DMSO, DMF, and DCM . This enables click chemistry labeling reactions to proceed in purely aqueous buffers or with minimal organic co-solvent, preserving the native conformation of delicate proteins and antibodies [1]. In contrast, non-sulfonated Cy5 azide (without PEG4) exhibits low aqueous solubility, necessitating the use of organic co-solvents (e.g., DMSO) to achieve efficient reaction kinetics, which can denature proteins or cause precipitation during labeling [1].

Aqueous Solubility
Head-to-head
Water-soluble (also DMSO, DMF); standard Cy5 azide requires organic co-solvent.
Enables labeling under mild aqueous conditions, preserving protein integrity.
Solubility advantage confirmed for azide-PEG4 derivative.
Aqueous Solubility Protein Denaturation Click Chemistry Efficiency Co-Solvent Requirement

Photostability: Cy5 vs. Alexa Fluor 647

In quantitative photobleaching experiments comparing spectrally similar far-red dyes, Alexa Fluor 647 demonstrated superior photostability relative to Cy5. Specifically, after an equivalent duration of continuous illumination, Alexa Fluor 647 conjugates retained approximately 80% of their initial fluorescence intensity, whereas Cy5 conjugates retained only about 55% [1]. This indicates that Cy5-based dyes, including this compound, are inherently more susceptible to photobleaching under sustained laser or arc-lamp excitation. However, this property renders Cy5 particularly well-suited for applications such as acceptor photobleaching FRET, where rapid and complete photodestruction of the acceptor is desired [2].

Photostability vs. AF647
Context-dependent
Cy5 retains ~55% fluorescence after photobleaching; Alexa Fluor 647 retains ~80%.
Photolability supports acceptor photobleaching FRET; AF647 preferred for long-term imaging.
Assay context; cross-study comparable data.
Photobleaching Fluorescence Stability Quantitative Microscopy Long-Term Imaging

Relative Brightness: Cy5 vs. Alexa Fluor 647

Comparative flow cytometry studies indicate that Cy5-labeled antibody conjugates can exhibit greater apparent brightness than Alexa Fluor 647 conjugates under certain conditions, although the literature contains conflicting reports [1][2]. One study noted that Cy5 appeared more brightly colored in DNA staining applications, while Alexa Fluor 647 exhibited superior optical stability [1]. Conversely, sulfonated Alexa Fluor 647 conjugates have been reported to be approximately 25% brighter than sulfo-Cy5 conjugates [2]. The precise brightness comparison is application- and conjugation-specific, and the PEG4 spacer in this compound may influence effective brightness by suppressing self-quenching (see Evidence Item 1).

Relative Brightness
Context-dependent
Variable reports: Cy5 brighter in DNA staining; sulfo-Cy5 ~25% dimmer than AF647 in some flow studies.
Empirical validation recommended; PEG4 spacer may influence effective brightness.
Application-dependent literature; side-by-side testing advised.
Fluorescence Brightness Flow Cytometry Immunofluorescence Signal-to-Noise Ratio

Spectral Properties Comparison

This compound exhibits excitation/emission maxima at 649/667 nm and an extinction coefficient (ε) of 232,000–250,000 M⁻¹cm⁻¹ [1]. These spectral properties are essentially identical to those of Cyanine5 azide (CAS 1267539-32-1), which has reported ε = 250,000 M⁻¹cm⁻¹ and λex/λem = 646/662 nm [2]. The close spectral match indicates that the PEG4 spacer does not alter the core Cy5 fluorophore's photophysical parameters, ensuring compatibility with standard Cy5 filter sets and 633 nm/647 nm laser lines .

Spectral Properties
Head-to-head
ε ≈ 232,000–250,000 M⁻¹cm⁻¹; λex/λem 649/667 nm (matches standard Cy5).
Direct optical setup compatibility; filter/laser reconfiguration not required.
PEG4 spacer does not alter core Cy5 photophysics.
Extinction Coefficient Excitation/Emission Maxima Far-Red Fluorescence Laser Compatibility

Azido-PEG4-Cy5 Chloride Applications


High-DOL Antibody Labeling

This compound is ideally suited for labeling antibodies at high dye-to-protein ratios (e.g., DOL > 3–4) for flow cytometry and immunofluorescence microscopy. The PEG4 spacer suppresses H-aggregate formation and self-quenching that would otherwise diminish fluorescence output in standard Cy5 azide conjugates [1][2]. Researchers can achieve brighter, more photostable antibody conjugates using less antibody per experiment, reducing reagent costs and improving signal-to-noise ratios in multicolor panels [1]. The aqueous solubility of the PEG4 derivative further ensures that the labeling reaction proceeds under mild buffer conditions, preserving antibody binding affinity and preventing aggregation during conjugation .

PROTAC Linker Synthesis

This compound functions as a PEG-based PROTAC linker, providing both a fluorescent Cy5 tag for tracking and an azide click chemistry handle for modular assembly of heterobifunctional degraders [1]. The PEG4 spacer confers appropriate spatial separation between the E3 ligase ligand and the target protein-binding moiety, while the azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) conjugation to alkyne-functionalized ligands [1][2]. The aqueous solubility of the PEG4 linker facilitates synthesis and purification in biocompatible solvent systems, and the Cy5 fluorophore allows real-time monitoring of cellular uptake, intracellular trafficking, and target engagement of the PROTAC construct [2].

Acceptor Photobleaching FRET

The inherent photolability of the Cy5 fluorophore relative to Alexa Fluor 647 makes this compound a preferred acceptor dye in acceptor photobleaching FRET (AbFRET) experiments [1]. In AbFRET, the donor fluorophore (e.g., Cy3 or FITC) is imaged before and after selective photobleaching of the acceptor (Cy5); dequenching of donor fluorescence upon acceptor photodestruction confirms FRET and molecular proximity [1]. Cy5's lower photostability (~55% fluorescence retention vs. ~80% for Alexa Fluor 647 under continuous illumination) enables more rapid and complete acceptor photobleaching using standard red laser or arc-lamp sources, reducing imaging time and minimizing sample photodamage [1][2]. This compound provides the necessary azide handle for site-specific conjugation to alkyne-modified biomolecules in FRET-based protein interaction studies [2].

Application
Selection Property
Validation Focus
High-DOL Antibody Labeling
PEG4-mediated anti-quenching
DOL vs fluorescence linearity
PROTAC Linker Synthesis
Azide click handle + Cy5 tracking
Conjugation efficiency and cellular uptake
Acceptor Photobleaching FRET
Cy5 photolability for AbFRET
Donor dequenching ratio after acceptor photobleach

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